molecular formula C18H24N2O2 B2394237 1-(3-cyclopentylpropanoyl)-N-methylindoline-2-carboxamide CAS No. 1098107-73-3

1-(3-cyclopentylpropanoyl)-N-methylindoline-2-carboxamide

Cat. No.: B2394237
CAS No.: 1098107-73-3
M. Wt: 300.402
InChI Key: GEOUEEVDMJYWSF-UHFFFAOYSA-N
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Description

1-(3-Cyclopentylpropanoyl)-N-methylindoline-2-carboxamide is an organic compound with a complex structure that includes a cyclopentyl group, a propanoyl group, and an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyclopentylpropanoyl)-N-methylindoline-2-carboxamide typically involves the reaction of 3-cyclopentylpropanoic acid with thionyl chloride to form 3-cyclopentylpropanoyl chloride. This intermediate is then reacted with N-methylindoline-2-carboxamide under controlled conditions to yield the target compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and controlled environments to ensure high purity and yield. The process may include steps such as distillation and purification to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyclopentylpropanoyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-Cyclopentylpropanoyl)-N-methylindoline-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of active pharmaceutical ingredients (APIs) and intermediates for drug development.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-cyclopentylpropanoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its mechanism of action are essential to understand its full potential in various applications .

Comparison with Similar Compounds

  • 3-Cyclopentylpropanoic acid
  • 3-Cyclopentylpropanoyl chloride
  • N-methylindoline-2-carboxamide

Comparison: 1-(3-Cyclopentylpropanoyl)-N-methylindoline-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications and potential for further modification.

Properties

IUPAC Name

1-(3-cyclopentylpropanoyl)-N-methyl-2,3-dihydroindole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-19-18(22)16-12-14-8-4-5-9-15(14)20(16)17(21)11-10-13-6-2-3-7-13/h4-5,8-9,13,16H,2-3,6-7,10-12H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOUEEVDMJYWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)CCC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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